molecular formula C14H33O4PS B1591079 Tributylmethylphosphonium methyl sulfate CAS No. 69056-62-8

Tributylmethylphosphonium methyl sulfate

Cat. No. B1591079
CAS RN: 69056-62-8
M. Wt: 328.45 g/mol
InChI Key: JMXOUHNHEFFQIW-UHFFFAOYSA-M
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Description

Tributylmethylphosphonium methyl sulfate (TMPMS) is a quaternary ammonium salt that has undergone extensive research due to its promising applications in organic synthesis, catalysis, and electrochemistry . This white crystalline solid exhibits solubility in polar solvents like water and methanol .


Molecular Structure Analysis

The molecular formula of this compound is C14H33O4PS . Its molecular weight is 328.45 . The SMILES string representation is COS([O-])(=O)=O.CCCCP+(CCCC)CCCC .


Chemical Reactions Analysis

The precise mechanism of action of TMPMS remains incompletely understood. It is believed to function as a phase transfer catalyst by facilitating the transfer of reactants between immiscible phases .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.027 g/mL at 20 °C . It has a molecular weight of 328.45 .

Scientific Research Applications

Catalytic Applications

Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate (TBSPHS) has been identified as a novel ionic liquid with significant catalytic activity. It has been used in the synthesis of 1,5-dihydro-2H-pyrrol-2-one derivatives through a one-pot, three-component condensation of various aromatic aldehydes, anilines, and pyruvic acid. This process is notable for its high to excellent yields, short reaction times, and an environmentally friendly profile (Yarie, Zolfigol, & Saeidi-Rad, 2018).

Anti-Microbial and Anti-Electrostatic Properties

A study on a range of phosphonium ionic liquids, including tributylmethylphosphonium variants, demonstrated their anti-microbial activity and anti-electrostatic properties. These ionic liquids were tested against various microbial strains and showed a high anti-electrostatic effect, suggesting potential applications in bioactive materials and coatings (Cieniecka-Rosłonkiewicz et al., 2005).

Conversion of Sugar into Hydroxymethylfurfural

Triisobutyl(methyl)phosphonium tosylate, a related ionic liquid, has been found to be highly active and selective for the conversion of fructose into hydroxymethylfurfural (HMF) without any catalyst under moderate conditions. This discovery opens the door for the development of efficient processes for producing HMF, a key intermediate for bio-based chemicals and fuels (Liu & Holladay, 2013).

Polymerization Processes

The anionic polymerization of methyl methacrylate using a novel metal-free initiator based on tetrakis[tris(dimethylamino)phosphoranylidenamino] phosphonium shows the utility of phosphonium salts in initiating rapid and controlled polymerization, offering new avenues for the synthesis of polymers with precise properties (Baskaran & Müller, 2000).

Thermophysical Properties

Research on the thermophysical properties of binary mixtures containing Tributylmethylphosphonium methyl sulfate reveals detailed insights into molecular interactions, which are crucial for developing applications in solvent systems, separation processes, and material science (Umapathi, Ramjugernath, & Venkatesu, 2017).

Mechanism of Action

TMPMS may act as a ligand in catalytic reactions, coordinating with metal ions and stabilizing the transition state of the reaction . In the realm of catalysis, TMPMS has proven valuable as a co-catalyst for the hydrogenation of alkenes and alkynes .

Safety and Hazards

Tributylmethylphosphonium methyl sulfate is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is suspected of causing genetic defects, may cause cancer, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl sulfate;tributyl(methyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXOUHNHEFFQIW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047870
Record name Tributylmethylphosphonium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69056-62-8
Record name Tributyl(methyl)phosphonium methyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributylmethylphosphonium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylmethylphosphonium methyl sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIBUTYL(METHYL)PHOSPHONIUM METHYL SULFATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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